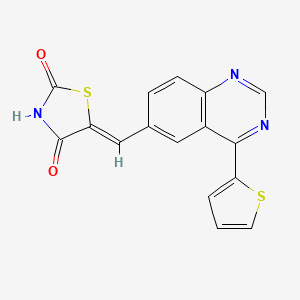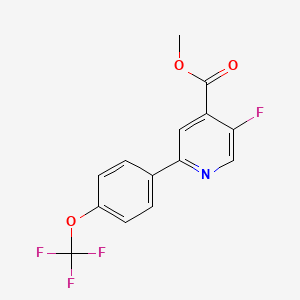![molecular formula C13H19NO B15090518 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. These compounds are widely used in medicinal chemistry due to their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Vorbereitungsmethoden
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin typically involves the construction of the pyrrolidine ring followed by the attachment of the 3,4-dimethylphenoxy group. One common synthetic route includes the reaction of 3,4-dimethylphenol with an appropriate pyrrolidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of beta-adrenergic receptors in various biological processes.
Medicine: As a beta-blocker, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and anxiety disorders.
Industry: It is utilized in the development of pharmaceuticals and in the production of other chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This interaction primarily affects the G-protein coupled receptor pathways, modulating intracellular signaling and physiological responses .
Vergleich Mit ähnlichen Verbindungen
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta1-blocker primarily used for cardiovascular conditions.
Metoprolol: Another selective beta1-blocker with applications in treating heart diseases.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
PQUSDUYMXLRDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


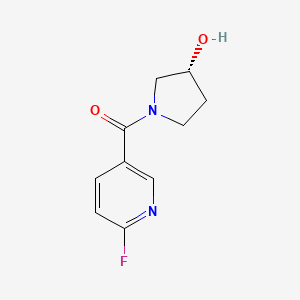
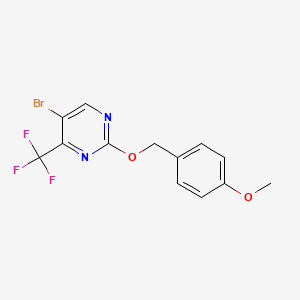
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
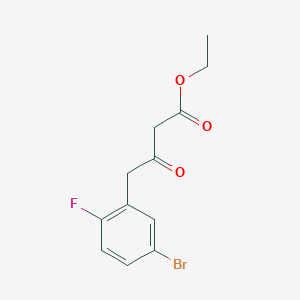
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
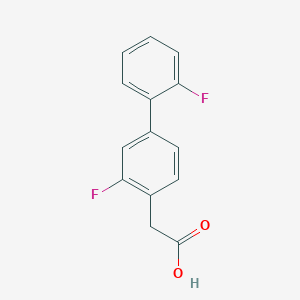
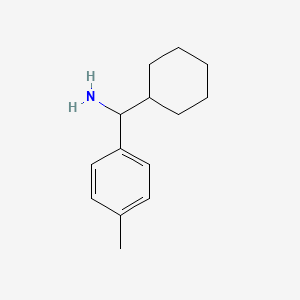
![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
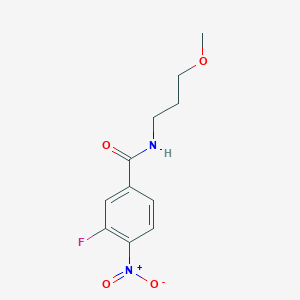
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
